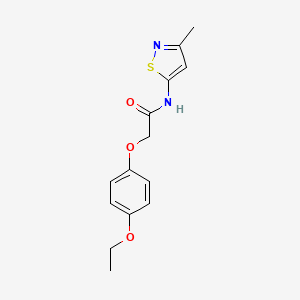

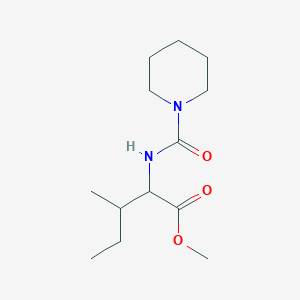

![molecular formula C14H21N3O4 B2987022 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid CAS No. 1713463-39-8](/img/structure/B2987022.png)

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1713463-39-8 . It has a molecular weight of 295.34 . The IUPAC name for this compound is 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)11-15-8-10(16-11)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,16)(H,18,19) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a protecting group in organic synthesis . The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.34 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen

Mixed Ligand Complexes and Bioactive Molecule Labeling

A study on mixed ligand fac-tricarbonyl complexes, including compounds with imidazole and 1H-imidazole-4-carboxylic acid ligands, demonstrated a [2 + 1] mixed ligand concept that allows for the labeling of bioactive molecules. This approach is useful for attaching bioactive molecules containing a monodentate or a bidentate donor site, which can be utilized in various scientific and medical research applications to study and modify biological functions (S. Mundwiler et al., 2004).

Influence on Electrolytic Coloring in Anodized Aluminum

Research on the electrolytic coloring of anodized aluminum using tin(II) solutions identified heterocyclic organic compounds, including imidazole and piperidine-4-carboxylic acid, as additives. These compounds were found to influence the throwing power and resistance to atmospheric oxidation during the coloring process, highlighting their potential application in improving the durability and aesthetic qualities of anodized aluminum surfaces (R. Moshohoritou et al., 1994).

Synthesis of Oxygenated Piperidines

A method for the diastereoselective epoxidation and regioselective ring-opening of tetrahydropyridines was developed to synthesize densely substituted, oxygenated piperidines. This process involves a novel bifunctional epoxidation reagent, which through hydrogen bonding, directs epoxidation to occur at the more hindered face of the tetrahydropyridine, yielding piperidinol products. This synthesis route offers a practical approach for creating complex, functionalized piperidines for various research purposes (Shuming Chen et al., 2015).

Novel Spiro Compounds Synthesis

A study presented a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid. This synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis. Such spiro compounds are of interest in pharmaceutical and material science research due to their unique structural features and potential biological activities (R. Freund & W. Mederski, 2000).

Wirkmechanismus

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation .

Mode of Action

It’s worth noting that compounds with a similar structure have been used as linkers in protacs . In this context, the compound could potentially bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

In the context of protacs, the compound could potentially affect protein degradation pathways, specifically the ubiquitin-proteasome system .

Pharmacokinetics

The compound’s solubility in water is reported to be low , which could potentially affect its bioavailability.

Result of Action

In the context of protacs, the compound could potentially lead to the degradation of target proteins, thereby modulating their cellular functions .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for this compound are likely to be influenced by advances in organic synthesis. As a protecting group, the BOC group plays a crucial role in many synthetic processes . Improvements in the methods for adding and removing the BOC group could have significant implications for the synthesis of a wide range of compounds.

Eigenschaften

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)11-15-8-10(16-11)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTHIAWKRSRWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2986939.png)

![4-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2986944.png)

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)

![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)